3-(Oxan-4-yl)cyclohexan-1-one
Description
3-(Oxan-4-yl)cyclohexan-1-one is a cyclohexanone derivative featuring an oxane (tetrahydropyran) substituent at the 3-position of the cyclohexanone ring. Such structural attributes make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and catalysts . Its synthesis and applications are often compared to structurally analogous compounds, as discussed below.
Properties
IUPAC Name |
3-(oxan-4-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCLESJBYSYREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)cyclohexan-1-one can be achieved through several methods. One practical route involves the use of inexpensive starting materials and readily attainable reaction conditions . The overall transformation can be achieved through a series of steps including aldol condensation, protection of the ketone group, saturation of the carbon-carbon bond and the benzene ring, and oxidation of the intermediate cyclohexanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO), TEMPO, and potassium bromide (KBr).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically yields alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that compounds similar to 3-(Oxan-4-yl)cyclohexan-1-one exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell proliferation effectively.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | HT29 (human colon cancer) | < 2.0 |
These findings suggest that the oxan moiety may enhance the biological activity of the compound, making it a candidate for further investigation in anticancer drug development.
2. Anticonvulsant Activity
In studies focusing on anticonvulsant properties, related compounds have demonstrated efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) analysis indicates that modifications to the cyclohexane ring can significantly influence anticonvulsant potency.
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse functionalization, which is advantageous in developing new pharmaceuticals and agrochemicals.
2. Reaction Conditions and Yields
The compound can be synthesized through various methods, including:
- Grignard Reactions : Utilizing isopropylmagnesium chloride in tetrahydrofuran to produce derivatives with high yields.
| Reaction Method | Yield (%) | Conditions |
|---|---|---|
| Grignard Reaction | 67.5% | -20°C under nitrogen |
| Bromination | 74.28% | Methanol at -10°C |
These methods highlight the versatility of this compound as a precursor in organic synthesis.
Material Science Applications
Research into the material properties of compounds containing the oxan moiety suggests potential applications in polymer science and nanotechnology. The ability to modify the cyclohexane ring opens avenues for creating materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of oxan derivatives, including this compound, for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising direction for drug development.
Case Study 2: Synthesis Optimization
Another study focused on optimizing synthetic routes for producing this compound derivatives. Researchers employed continuous flow reactors to improve yield and reduce reaction times, demonstrating the compound's relevance in industrial applications.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-(Oxan-4-yl)cyclohexan-1-one and related cyclohexanone derivatives:
Key Observations :
Substituent Effects on Reactivity :
- Electron-Donating vs. Electron-Withdrawing Groups : The oxane group in this compound donates electron density via its oxygen atom, stabilizing intermediates in nucleophilic additions. In contrast, halogenated derivatives like 3-(4-bromo-2-fluorophenyl)cyclohexan-1-one exhibit increased electrophilicity, favoring Suzuki-Miyaura coupling reactions .
- Hybrid Systems : Compounds such as 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one combine aryl and heteroaryl motifs, broadening utility in drug design. The fluorophenyl group enhances bioavailability, as seen in antimicrobial studies .
Synthetic Methodologies: Rhodium-Catalyzed Conjugate Addition: Used to synthesize 3-(4-bromo-2-fluorophenyl)cyclohexan-1-one, demonstrating compatibility with boronic acid substrates . Photoredox/Nickel Catalysis: Applied to aliphatic ketones (e.g., 3-(3-phenylpropanoyl)cyclohexan-1-one), enabling C–H functionalization under mild conditions .
Physicochemical Properties :
- Polarity : The oxane moiety in this compound increases polarity (logP ≈ 1.2), contrasting with hydrophobic 4-octylcyclohexan-1-one (logP ≈ 4.5) .
- Stability : Halogenated derivatives show greater thermal stability due to strong C–Br/F bonds, whereas germanium-containing analogs are sensitive to hydrolysis .
Biological and Industrial Applications: Antimicrobial Activity: Pyrazoline-pyridine hybrids derived from cyclohexanone intermediates exhibit moderate antimicrobial properties, as seen in L1 (a related hexahydroindazole derivative) . Catalysis: Iridium pincer complexes dehydrogenate cyclohexanone derivatives, highlighting their role in C(sp³)–H activation .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Substituents at the 3-position of cyclohexanone significantly influence bioactivity. For example, fluorophenyl-furan hybrids (e.g., compounds 2d–2g) show variable antimicrobial efficacy depending on substituent electronegativity .
- Synthetic Challenges: Steric hindrance from bulky groups (e.g., triethylgermyl) complicates functionalization, necessitating tailored catalysts like organophotoredox systems .
- Emerging Applications: Cyclohexanone derivatives with heterocyclic substituents are increasingly explored in materials science, such as liquid crystals and organic semiconductors .
Biological Activity
3-(Oxan-4-yl)cyclohexan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclohexanone structure substituted with an oxane (tetrahydrofuran) moiety. This unique structure may contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxane group can facilitate hydrogen bonding and hydrophobic interactions with proteins, influencing their conformation and function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Interaction : It may modulate receptor activity, influencing signal transduction pathways relevant to various physiological processes.
Biological Activity
Research into the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15.63 |
| This compound | S. aureus | 31.25 |
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated, particularly its impact on the production of pro-inflammatory cytokines. In vitro studies have indicated that it may reduce the expression of key inflammatory markers.
Case Studies
- Antimicrobial Evaluation : A study assessed the antibacterial efficacy of various derivatives of cyclohexanones, including this compound. Results demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Assessment : In a controlled laboratory setting, the compound was evaluated for its anti-inflammatory properties using cell cultures stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in cytokine levels, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties.
Q & A
Q. What are the common synthetic routes for preparing 3-(Oxan-4-yl)cyclohexan-1-one and its structural analogs?
- Methodological Answer: A widely used approach involves 1,4-addition reactions or furan-yl cyclohexanone derivatization . For example, derivatives like 2-(3-(4-chlorophenyl)furan-2-yl)cyclohexan-1-one are synthesized via Condition A (reflux in ethanol with catalytic acid), yielding 37–75% depending on substituent electronic effects . Similarly, silyl-substituted analogs (e.g., 3-(dimethyl(phenyl)silyl)cyclohexan-1-one) are synthesized via organometallic additions . Key variables include solvent polarity, catalyst choice, and reaction time.
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer: Multi-spectral analysis is critical:
- 1H/13C NMR : Characteristic shifts for the oxane (e.g., δ ~3.5–4.0 ppm for oxan-4-yl protons) and cyclohexanone carbonyl (δ ~210 ppm) .
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
- TLC (Rf values) : Monitor reaction progress using petroleum ether/ethyl acetate (10:1) systems, with Rf ~0.33–0.35 for related analogs .
Q. What physicochemical properties of this compound influence its reactivity and solubility?
- Methodological Answer: Key properties include:
- LogD (pH 7.4) : ~-2.57 to -0.65, indicating moderate hydrophobicity suitable for cell-based assays .
- pKa : ~9.65 (acidic protons), influencing protonation states in aqueous buffers .
- Polar surface area : ~96.5 Ų, suggesting moderate membrane permeability .
Solubility can be enhanced using DMSO or ethanol (up to 10–16 mg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer: Systematic optimization involves:
- Catalyst screening : Transition metals (e.g., Pd, Cu) or Brønsted acids (e.g., H2SO4) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
- Temperature control : Reflux (80–100°C) vs. room-temperature reactions balance yield and side-product formation . For example, 2-(3-(2,4-dimethylphenyl)furan-2-yl)cyclohexan-1-one achieved 75% yield under reflux, vs. 37% for nitro-substituted analogs .
Q. What strategies resolve contradictions in biological activity profiles (e.g., enhanced anti-inflammatory but reduced antioxidant activity)?
- Methodological Answer:
- Mechanistic profiling : Use assays like NF-κB inhibition (anti-inflammatory) vs. DPPH radical scavenging (antioxidant) to isolate target pathways .
- SAR studies : Modify substituents on the oxane or cyclohexanone moieties. For example, Mannich base derivatives of cyclohexanone analogs showed enhanced anti-inflammatory activity (4× curcumin) but reduced antioxidant capacity due to electron-withdrawing groups .
- Computational modeling : Predict steric/electronic effects of substituents (e.g., 4-chloro vs. 4-nitro) on target binding .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer:
- Substituent variation : Introduce halogens (F, Cl), electron-donating (methyl), or withdrawing (nitro) groups at the 4-position of the oxane or cyclohexanone ring .
- Biological testing : Prioritize assays aligned with target indications (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Data correlation : Use multivariate analysis to link substituent Hammett constants (σ) with activity trends .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in purity assessments (e.g., HPLC vs. NMR)?
- Methodological Answer:
- Orthogonal validation : Combine HPLC (e.g., 99.18% purity) with 1H NMR integration to quantify residual solvents or byproducts .
- Standardization : Use ASTM reference standards (e.g., cyclohexane) for instrument calibration .
Q. What analytical methods differentiate stereoisomers or conformers of this compound?
- Methodological Answer:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns and hexane/isopropanol gradients.
- NOESY NMR : Detect spatial proximity of protons to assign chair vs. boat cyclohexanone conformers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Range | 37–75% (Condition A) | |
| LogD (pH 7.4) | -2.57 to -0.65 | |
| Solubility in DMSO | 10 mg/mL | |
| Anti-inflammatory IC50 | Comparable to diclofenac sodium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
